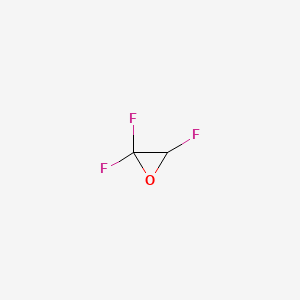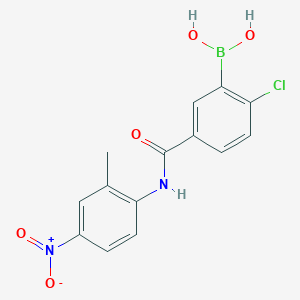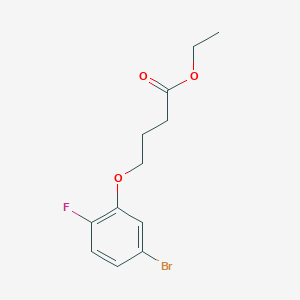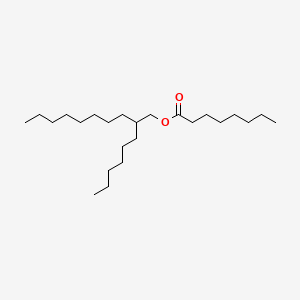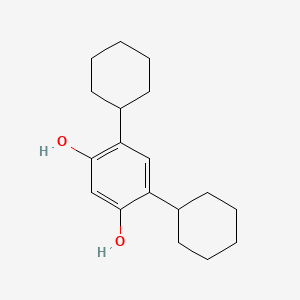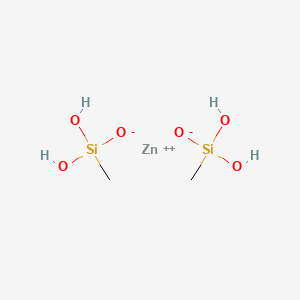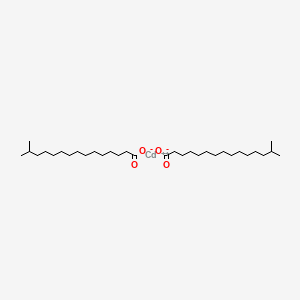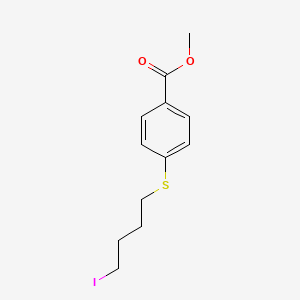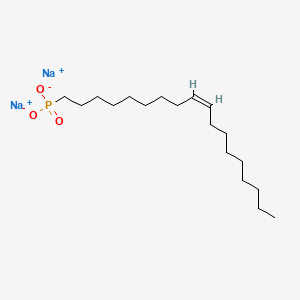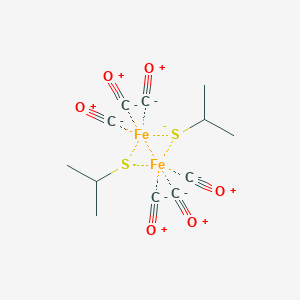
Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- is a complex organometallic compound with the molecular formula C12H14Fe2O6S2 and a molecular weight of 430.056 g/mol . This compound is characterized by the presence of two iron atoms bridged by two 2-propanethiolato ligands and coordinated by six carbonyl groups.
Méthodes De Préparation
The synthesis of Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- typically involves the reaction of iron pentacarbonyl with 2-propanethiol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the iron centers. The general reaction scheme is as follows:
2Fe(CO)5+2CH3CH(SH)CH3→Fe2(μ−SCH2CH3)2(CO)6+4CO
The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) species. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert the iron centers to lower oxidation states. Reducing agents such as sodium borohydride are commonly used.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines. This reaction typically requires the presence of a catalyst and elevated temperatures.
Ligand Exchange: The 2-propanethiolato ligands can be exchanged with other thiol ligands under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield mono- or bis(phosphine) adducts .
Applications De Recherche Scientifique
Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation and hydroformylation reactions.
Materials Science: It is employed in the synthesis of nanomaterials and thin films due to its ability to decompose into iron sulfide nanoparticles.
Biological Studies: The compound serves as a model for studying the active sites of iron-sulfur proteins and enzymes.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of iron-related metabolic disorders.
Mécanisme D'action
The mechanism of action of Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- involves its ability to undergo redox reactions and ligand exchange processes. The iron centers can participate in electron transfer reactions, making the compound an effective catalyst. The 2-propanethiolato ligands play a crucial role in stabilizing the iron centers and facilitating these reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological studies .
Comparaison Avec Des Composés Similaires
Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- can be compared with other similar compounds, such as:
Iron, hexacarbonylbis(mu-methanethiolato)di-, (Fe-Fe): This compound has methanethiolato ligands instead of 2-propanethiolato ligands.
Iron, hexacarbonylbis(mu-ethanethiolato)di-, (Fe-Fe): This compound has ethanethiolato ligands and shares similar properties with the 2-propanethiolato derivative but may have different catalytic activities.
Iron, hexacarbonylbis(mu-phenylthiolato)di-, (Fe-Fe): The presence of phenylthiolato ligands can significantly alter the electronic properties and reactivity of the compound.
The uniqueness of Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- lies in its specific ligand environment, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
26411-94-9 |
|---|---|
Formule moléculaire |
C12H14Fe2O6S2-2 |
Poids moléculaire |
430.1 g/mol |
Nom IUPAC |
carbon monoxide;iron;propane-2-thiolate |
InChI |
InChI=1S/2C3H8S.6CO.2Fe/c2*1-3(2)4;6*1-2;;/h2*3-4H,1-2H3;;;;;;;;/p-2 |
Clé InChI |
HXKIFFMFMUSTPT-UHFFFAOYSA-L |
SMILES canonique |
CC(C)[S-].CC(C)[S-].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


